molecular formula C13H14O B11907412 4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one

4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one

Cat. No.: B11907412
M. Wt: 186.25 g/mol
InChI Key: KDKYOMHTMRINOE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dihydro-1H-inden-5-yl)but-3-en-2-one is an organic compound with the molecular formula C13H14O It is a derivative of indene, a bicyclic hydrocarbon, and features a butenone group attached to the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one typically involves the reaction of indene with suitable reagents to introduce the butenone group. One common method is the Friedel-Crafts acylation of indene with crotonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-inden-5-yl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the butenone group to an alcohol or alkane.

    Substitution: Electrophilic substitution reactions can occur on the indene ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogens, nitro groups, or other functional groups on the indene ring.

Scientific Research Applications

4-(2,3-Dihydro-1H-inden-5-yl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indene: The parent compound of 4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one.

    Indanone: A related compound with a ketone group on the indene ring.

    Butenone Derivatives: Compounds with similar butenone groups attached to different aromatic systems.

Uniqueness

This compound is unique due to the combination of the indene ring and the butenone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

(E)-4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one

InChI

InChI=1S/C13H14O/c1-10(14)5-6-11-7-8-12-3-2-4-13(12)9-11/h5-9H,2-4H2,1H3/b6-5+

InChI Key

KDKYOMHTMRINOE-AATRIKPKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC2=C(CCC2)C=C1

Canonical SMILES

CC(=O)C=CC1=CC2=C(CCC2)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.